molecular formula C14H18N5O11P B1201510 Adenylosuccinic acid

Adenylosuccinic acid

Número de catálogo: B1201510
Peso molecular: 463.29 g/mol
Clave InChI: OFBHPPMPBOJXRT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Adenylosuccinic acid is a purine nucleotide cycle intermediate that plays a crucial role in the synthesis of adenosine monophosphate from inosine monophosphate. It is involved in purine metabolism and energy homeostasis, making it essential for cellular functions. This compound has been studied for its potential therapeutic applications, particularly in the treatment of neuromuscular diseases such as Duchenne muscular dystrophy .

Métodos De Preparación

Adenylosuccinic acid can be synthesized through the enzymatic reaction between adenosine monophosphate and fumaric acid in the presence of adenylosuccinate synthetase. The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.5 and a temperature of 37°C. Industrial production methods may involve the use of yeast autolysates to obtain the necessary enzymes for the reaction .

Análisis De Reacciones Químicas

Adenylosuccinic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include adenosine monophosphate, fumaric acid, and various enzymes such as adenylosuccinate synthetase and adenylosuccinate lyase. The major products formed from these reactions are adenosine monophosphate and fumarate .

Aplicaciones Científicas De Investigación

Duchenne Muscular Dystrophy

Duchenne muscular dystrophy is a severe genetic disorder characterized by progressive muscle degeneration due to dystrophin deficiency. Research has demonstrated that ASA therapy can significantly improve muscle integrity and reduce cellular damage in mouse models of DMD:

  • Histopathological Improvements : In studies involving mdx mice (a model for DMD), ASA treatment resulted in reduced muscle damage, lower centronucleated fiber counts, and decreased lipid accumulation .
  • Enhanced Muscle Function : While ASA did not directly improve muscle contractile strength, it positively affected mitochondrial health, which is vital for overall muscle function .

Other Potential Applications

Beyond DMD, ASA may have broader implications for other chronic diseases characterized by metabolic dysregulation:

  • Metabolic Disorders : Due to its role in purine metabolism and energy homeostasis, ASA could be beneficial in treating conditions like obesity and diabetes by enhancing glucose disposal and reducing inflammation .
  • Neuromuscular Disorders : The protective effects of ASA on muscle cells suggest potential applications in other neuromuscular diseases beyond DMD .

Case Studies and Research Findings

StudyFindings
Timpani et al. (2020)Demonstrated that ASA improved mitochondrial viability and reduced oxidative stress markers in mdx mice. The treatment also led to significant histopathological improvements in skeletal muscle tissues .
Rybalka et al. (2023)Highlighted the non-toxic nature of ASA with an LD50 greater than 5000 mg/kg and its potential as a chronic therapy for inherited myopathies .
Nature Scientific Reports (2020)Reported that ASA therapy improved muscle integrity and reduced heart weight in DMD mouse models, indicating systemic benefits beyond just skeletal muscles .

Mecanismo De Acción

Adenylosuccinic acid exerts its effects by participating in the purine nucleotide cycle. It is synthesized from inosine monophosphate and aspartic acid through the action of adenylosuccinate synthetase. The resulting this compound is then converted to adenosine monophosphate and fumarate by adenylosuccinate lyase. This cycle is crucial for maintaining the balance of purine nucleotides in the cell and ensuring proper energy homeostasis .

Comparación Con Compuestos Similares

Adenylosuccinic acid can be compared to other purine nucleotides such as inosine monophosphate and adenosine monophosphate. Unlike inosine monophosphate, which is a precursor in the purine nucleotide cycle, this compound is an intermediate that directly participates in the synthesis of adenosine monophosphate. Compared to adenosine monophosphate, this compound has a unique role in the purine nucleotide cycle and is involved in additional metabolic pathways .

Similar compounds include:

  • Inosine monophosphate
  • Adenosine monophosphate
  • Guanosine monophosphate

These compounds share similarities in their roles in nucleotide metabolism but differ in their specific functions and pathways .

Propiedades

IUPAC Name

2-[[9-[3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N5O11P/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBHPPMPBOJXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N5O11P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adenylosuccinic acid
Reactant of Route 2
Adenylosuccinic acid
Reactant of Route 3
Adenylosuccinic acid
Reactant of Route 4
Adenylosuccinic acid
Reactant of Route 5
Adenylosuccinic acid
Reactant of Route 6
Adenylosuccinic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.